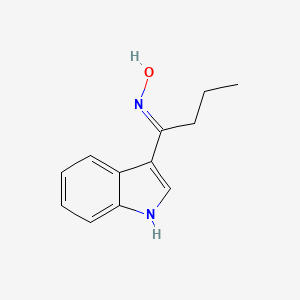![molecular formula C20H23N3S B5968177 1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine](/img/structure/B5968177.png)
1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine binds to the sigma-1 receptor, a protein that is found in various tissues throughout the body, including the brain. This receptor is involved in a range of physiological processes, including the regulation of ion channels, neurotransmitter release, and cell survival. By binding to this receptor, 1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine can modulate these processes and produce a range of effects.
Biochemical and Physiological Effects:
1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to enhance the release of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of 1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine is its high potency and selectivity for the sigma-1 receptor, making it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation is that its effects can be complex and multifaceted, making it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are several potential future directions for research involving 1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine. One area of interest is the development of novel drugs that target the sigma-1 receptor, potentially leading to new treatments for a range of neurological and psychiatric disorders. Another area of interest is the investigation of the role of the sigma-1 receptor in various physiological processes, potentially leading to a better understanding of the function of this receptor and its potential as a therapeutic target.
Conclusion:
In conclusion, 1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine is a promising compound that has been extensively studied for its potential applications in scientific research. Its high potency and selectivity for the sigma-1 receptor make it a useful tool for investigating the role of this receptor in various physiological processes. Further research is needed to fully understand the potential applications of 1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine and its mechanism of action.
合成法
The synthesis of 1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine involves the reaction of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde with N-(3-methylthiophen-2-ylmethyl)amine in the presence of a suitable catalyst. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
科学的研究の応用
1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine has been investigated for its potential applications in a range of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a range of activities, such as acting as a potent agonist of the sigma-1 receptor, which is involved in a variety of physiological processes.
特性
IUPAC Name |
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylsulfanylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3S/c1-14-7-8-17(9-15(14)2)20-18(13-22-23-20)12-21-11-16-5-4-6-19(10-16)24-3/h4-10,13,21H,11-12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDHHUFIAPCAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CNCC3=CC(=CC=C3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide](/img/structure/B5968098.png)
![5-[(2,4-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5968108.png)
![2-tert-butyl-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5968111.png)
![1-ethyl-4-[4-(4-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride](/img/structure/B5968119.png)

![methyl 1-{2-hydroxy-3-[4-(4-morpholinylmethyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B5968129.png)
![methyl 1-[(3-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5968132.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5968150.png)
![(1,4-dioxan-2-ylmethyl)({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)methylamine](/img/structure/B5968157.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5968168.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5968173.png)

![ethyl N-{2-[2-hydroxy-3-(4-hydroxy-1-piperidinyl)propoxy]-5-methoxybenzyl}-N-methylglycinate](/img/structure/B5968187.png)
![2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4-quinazolinol](/img/structure/B5968200.png)